molecular formula C19H18FN3O2 B2801855 1-(4-fluorophenyl)-4-methoxy-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide CAS No. 1020454-81-2

1-(4-fluorophenyl)-4-methoxy-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2801855
CAS No.: 1020454-81-2
M. Wt: 339.37
InChI Key: YUYAIOZMURJCHN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMMP and belongs to the class of pyrazole derivatives. FMMP has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : A study discussed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, including pyrazolo[1,5-a]pyrimidine derivatives. These compounds were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of this class of compounds in cancer research (Hassan, Hafez, & Osman, 2014).

  • Structural Analysis : Another study analyzed the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which are structurally similar to the compound of interest. The study provided insights into the geometric parameters and molecular conformations of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).

  • Synthesis and Activity of Derivatives : Further research on pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from similar compounds revealed their cytotoxicity against various human cancer cell lines. This underscores the relevance of these compounds in developing potential cancer therapies (Hassan, Hafez, Osman, & Ali, 2015).

Potential Therapeutic Applications

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-3-5-14(6-4-13)11-21-19(24)18-17(25-2)12-23(22-18)16-9-7-15(20)8-10-16/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYAIOZMURJCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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